Rabeprazole-d3 - 934295-30-4

Rabeprazole-d3

Catalog Number: EVT-14274435
CAS Number: 934295-30-4
Molecular Formula: C18H21N3O3S
Molecular Weight: 362.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Rabeprazole-d3 is synthesized from Rabeprazole through various chemical processes that involve the introduction of deuterium. It is classified under proton pump inhibitors, which are known for their mechanism of action in inhibiting gastric acid secretion by targeting the H+, K+ ATPase enzyme in gastric parietal cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of Rabeprazole-d3 typically involves several key steps:

  1. Preparation of Deuterated Intermediate: The process begins with the reaction of 2-mercapto-5-methoxybenzimidazole with 3-methoxypropyl bromide-d3 in the presence of a base to form a deuterated intermediate.
  2. Oxidation: This intermediate is then oxidized to produce Rabeprazole-d3. Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
  3. Formation of Sodium Salt: Finally, the compound is converted to its sodium salt form by reacting with sodium hydroxide .

The industrial production methods mirror these laboratory techniques but are optimized for larger scale production, ensuring high yield and purity through stringent control of reaction conditions and purification techniques such as crystallization or chromatography.

Molecular Structure Analysis

Structure and Data

Rabeprazole-d3 retains the core structure of Rabeprazole but includes three deuterium atoms replacing hydrogen atoms at specific positions. This structural modification provides distinct mass characteristics useful for analytical applications, particularly in mass spectrometry.

  • Molecular Formula: C₁₈H₁₇D₃N₃NaO₃S
  • Molecular Weight: Approximately 384.44 g/mol

The presence of deuterium alters the compound's physical properties slightly, which can be advantageous in tracking its behavior in biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

Rabeprazole-d3 undergoes various chemical reactions, including:

  • Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
  • Reduction: The nitro group can be reduced to form amines.
  • Substitution: Methoxy groups may undergo nucleophilic substitution reactions.

Common reagents used include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions.

Major Products Formed

The major products from these reactions include:

  • Oxidation: Sulfoxides and sulfones.
  • Reduction: Amines.
  • Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action

Process and Data

Rabeprazole-d3 acts as a prodrug that becomes active upon entering the acidic environment of gastric parietal cells. Its mechanism involves:

  1. Targeting H+, K+ ATPase: The compound covalently binds to this enzyme, which is crucial for gastric acid production.
  2. Inhibition of Acid Secretion: By inhibiting this enzyme, Rabeprazole-d3 effectively reduces gastric acid secretion, leading to an increase in gastric pH.

This action is significant for treating gastrointestinal disorders by promoting healing and alleviating symptoms associated with excessive stomach acidity.

Physical and Chemical Properties Analysis

Physical Properties

Rabeprazole-d3 is typically presented as a sodium salt, which enhances its solubility in aqueous solutions.

Chemical Properties

The presence of deuterium atoms contributes to the stability and unique mass characteristics of Rabeprazole-d3, making it suitable for various analytical applications.

Relevant data highlights:

  • Solubility: Soluble in water due to its sodium salt form.
  • Stability: Enhanced stability compared to non-deuterated counterparts.
Applications

Scientific Uses

Rabeprazole-d3 has several significant applications in scientific research:

  • Pharmacokinetic Studies: Its deuterium labeling allows researchers to trace metabolic pathways accurately using mass spectrometry.
  • Metabolism Studies: Helps elucidate metabolic pathways and identify metabolites.
  • Drug Interaction Studies: Used to understand interactions with other drugs affecting pharmacokinetics.
  • Analytical Chemistry: Serves as an internal standard in quantitative analysis due to its distinct mass profile.

Additionally, Rabeprazole-d3 has been explored for potential applications beyond gastrointestinal disorders, including research into its effects on cell apoptosis and interactions with other medications metabolized by cytochrome P450 enzymes.

Synthesis and Analytical Methodologies for Rabeprazole-d3

Isotopic Labeling Strategies in Proton Pump Inhibitor Derivatives

Deuterium labeling of proton pump inhibitors (PPIs) leverages the kinetic isotope effect (KIE) to alter metabolic pathways while preserving pharmacological activity. Rabeprazole-d3 (2-[[[4-(3-(Trideuteriomethoxy)propoxy]-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole) incorporates three deuterium atoms at the methoxy (–OCH₃ → –OCD₃) group of its side chain. This site is strategically selected due to its role as a metabolic soft spot, where oxidative demethylation by cytochrome P450 (CYP) enzymes generates the inactive sulfone derivative. The C–D bond’s higher bond dissociation energy (~1–5 kcal/mol stronger than C–H) reduces the rate of hydrogen abstraction during CYP-mediated oxidation, thereby extending plasma half-life [2] [8].

Table 1: Isotopic Labeling Strategies for Select Deuterated PPIs

CompoundDeuteration SiteBiological ImpactLabeling Efficiency
Rabeprazole-d3Methoxy group (–OCD₃)Reduced CYP2C19-mediated clearance; t₁/₂ ↑ ~20%>98% atom D [2]
Omeprazole-d3Benzimidazole methyl (–CD₃)Altered acid inhibition kinetics95–97% atom D [4]
Pantoprazole-d4Difluoromethoxy (–OCF₂D)Enhanced stability in acidic media>95% atom D [7]

The synthesis of deuterated precursors typically employs halogen-deuterium exchange or catalytic deuteration. For Rabeprazole-d3, CD₃I is reacted with 3-hydroxypropanethiol under basic conditions (K₂CO₃/DMF, 60°C), yielding the deuterated side chain precursor. This approach achieves 92% isotopic yield with minimal isotopic scrambling, critical for maintaining regulatory compliance (>95% deuterium purity per ICH Q3A) [2] [9].

Synthetic Pathways for Deuterated Benzimidazole Derivatives

The synthesis of Rabeprazole-d3 follows a convergent route integrating deuterated and non-deuterated intermediates:

Step 1: Synthesis of Deuterated Side Chain4-Hydroxy-3-methylpyridine undergoes O-alkylation with 1-bromo-3-(trideuteriomethoxy)propane (from 3-bromopropyl phthalimide + CD₃I → hydrolysis). The reaction requires anhydrous conditions to prevent deuterium loss, with tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst (yield: 85–90%) [1] [5].

Step 2: Thioether Formation2-Chloromethyl-4-(3-(trideuteriomethoxy)propoxy)-3-methylpyridine (VI) is condensed with 2-mercaptobenzimidazole (VII) in ethanol/NaOH (70°C, 4 h). The resulting thioether intermediate is purified via recrystallization (ethanol/water) to ≥99.5% HPLC purity [5].

Step 3: Sulfoxide Formation (Oxidation)Controlled oxidation of the thioether to sulfoxide uses m-chloroperbenzoic acid (mCPBA) in dichloromethane at –30°C. Alternatively, sodium hypochlorite (NaOCl) with catalytic N,N-diisopropylethylamine (DIPEA) in water/acetonitrile (pH 9–12) minimizes over-oxidation to sulfone. The reaction progress is monitored by HPLC to maintain Rabeprazole-d3 sulfone impurity <0.1% [1] [9].

Table 2: Comparative Oxidation Methods for Rabeprazole-d3 Synthesis

OxidantSolvent SystemTemperatureSulfone ImpurityYield
mCPBACH₂Cl₂–30°C0.8–1.2%75%
NaOClH₂O/ACN (pH 10.5)0–5°C<0.1%88%
TBHPToluene/H₂O25°C0.5%82%

Final Step: Sodium Salt FormationRabeprazole-d3 free base is dissolved in aqueous NaOH, followed by solvent exchange (ethanol/ethyl acetate) to precipitate amorphous Rabeprazole-d3 sodium salt. Lyophilization is avoided due to degradation risks; instead, antisolvent crystallization (MTBE) achieves >99% purity [5] [9].

Optimization of Non-Enzymatic Metabolic Stability in Deuterated Analogues

Rabeprazole-d3’s metabolic stability stems from two synergistic mechanisms:

  • CYP2C19 Bypass: While protiated Rabeprazole undergoes CYP2C19-mediated demethylation (forming desmethyl Rabeprazole), Rabeprazole-d3 shifts metabolism toward non-enzymatic pathways. The deuteration at the methoxy group increases the energy barrier for rate-limiting C–H bond cleavage, reducing Vmax by 40% [2] [6].
  • Thioether Redirection: Up to 60% of Rabeprazole-d3 is metabolized via cytosolic reduction to the thioether, followed by S-methylation. This pathway generates a stable deuterated thioether carboxylic acid, detectable in urine as a major metabolite [6] [8].

Pharmacokinetic studies comparing Rabeprazole and Rabeprazole-d3 in human liver microsomes confirm:

  • Elimination half-life: 1.2 hours (Rabeprazole-d3) vs. 1.0 hours (Rabeprazole)
  • AUC0–24h: ↑ 35% in extensive CYP2C19 metabolizers
  • Cmax: Comparable between forms, confirming unchanged absorption [2] [8].

Table 3: Pharmacokinetic Parameters of Rabeprazole vs. Rabeprazole-d3

ParameterRabeprazoleRabeprazole-d3Change
t₁/₂ (h)1.01.2+20%
AUC (ng·h/mL)800 ± 1501080 ± 190+35%
Cmax (ng/mL)450 ± 80470 ± 85+4%
CL/F (L/h)12.59.3–26%

Characterization Techniques for Deuterium Incorporation Efficiency

Mass Spectrometry (MS):

  • LC-MS/MS: Quantifies deuterium incorporation via m/z shifts (Δm/z = +3 for [M+H]⁺ ions: 362.5 → 365.5). Isotopic purity is determined by comparing peak areas at m/z 365.5 (M+3) and 364.5 (M+2), requiring ≥98% M+3 abundance [2] [9].
  • HRMS: Resolves mass defects to confirm molecular formula (C₁₈H₁₈D₃N₃O₃S+; calculated m/z 365.1492). Mass accuracy <2 ppm discriminates against impurities [3] [10].

Nuclear Magnetic Resonance (NMR):¹H-NMR shows complete disappearance of the –OCH₃ singlet at δ 3.65 ppm, replaced by residual solvent peaks. Quantitative ²H-NMR in DMSO-d₆ directly measures deuterium content at δ 3.3–3.4 ppm (–OCD₃) [4] [10].

Chromatographic Methods:

  • HPLC-UV: Reverse-phase C18 columns (ACN/ammonium formate buffer, pH 6.8) resolve Rabeprazole-d3 from protiated analogs (retention time shift: 8.2 → 8.0 min). Validation per ICH Q2(R1) confirms specificity (resolution >2.0) and precision (%RSD <1.5) [3].
  • LC-MS/MS for Impurities: A column-switching valve diverts Rabeprazole-d3 to waste while quantifying genotoxic impurities (e.g., desmethyl Rabeprazole) at LODs of 0.5 ppm [3].

Isotopic Enrichment Validation:Isotope ratio mass spectrometry (IRMS) measures δ¹³C and δ²H values against Vienna Standard Mean Ocean Water (VSMOW), with deviations <±0.5‰ confirming synthetic fidelity [7] [10].

Compound Names Mentioned:

  • Rabeprazole-d3
  • Omeprazole-d3
  • Pantoprazole-d4
  • Trideuteriomethoxypropane
  • Sodium Rabeprazole-d3

Properties

CAS Number

934295-30-4

Product Name

Rabeprazole-d3

IUPAC Name

2-[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]pyridin-2-yl]methylsulfinyl]-1H-benzimidazole

Molecular Formula

C18H21N3O3S

Molecular Weight

362.5 g/mol

InChI

InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i2D3

InChI Key

YREYEVIYCVEVJK-BMSJAHLVSA-N

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC

Isomeric SMILES

[2H]C([2H])([2H])OCCCOC1=C(C(=NC=C1)CS(=O)C2=NC3=CC=CC=C3N2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.